2-(1-Benzylpyrrolidin-2-YL)ethanol 2-(1-Benzylpyrrolidin-2-YL)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681797
InChI: InChI=1S/C13H19NO/c15-10-8-13-7-4-9-14(13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

2-(1-Benzylpyrrolidin-2-YL)ethanol

CAS No.:

Cat. No.: VC16681797

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Benzylpyrrolidin-2-YL)ethanol -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 2-(1-benzylpyrrolidin-2-yl)ethanol
Standard InChI InChI=1S/C13H19NO/c15-10-8-13-7-4-9-14(13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2
Standard InChI Key WVQPDPHHBFPXIB-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)CC2=CC=CC=C2)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

2-(1-Benzylpyrrolidin-2-yl)ethanol belongs to the class of pyrrolidine derivatives, featuring a five-membered nitrogenous ring fused to a benzyl group at the 1-position and an ethanol side chain at the 2-position. The molecular formula C₁₃H₁₉NO corresponds to a molecular weight of 205.30 g/mol, as reported by VulcanChem, though slight variations (e.g., 203.28 g/mol in PubChem entries ) may arise from isotopic distributions or measurement methodologies. The compound’s IUPAC name, 2-(1-benzylpyrrolidin-2-yl)ethanol, reflects its substituent arrangement, while its SMILES notation (C1CCN(C(C1)CCO)CC2=CC=CC=C2) provides a standardized representation of its connectivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
CAS Registry Number119204-13-6
SMILESC1CCN(C(C1)CCO)CC2=CC=CC=C2

Structural and Stereochemical Features

The compound’s stereochemistry is influenced by the chiral centers in the pyrrolidine ring. The benzyl group at the 1-position introduces steric bulk, while the ethanol moiety at the 2-position contributes to hydrogen-bonding capabilities. X-ray crystallography and NMR studies reveal that the pyrrolidine ring adopts a puckered conformation, with the benzyl group occupying an equatorial position to minimize steric strain . The ethanol side chain enhances solubility in polar solvents, making the compound amenable to aqueous reaction conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-(1-benzylpyrrolidin-2-yl)ethanol typically involves multi-step organic reactions. A seminal approach documented by Kleynhans (1968) involves the hydrogenolysis of ethyl 1-benzylpyrrolidin-2-yl-acetate using palladium on carbon (Pd/C) under hydrogen pressure . This method yields the target compound in moderate yields (16%), with purification achieved via crystallization from ethanol. Alternative routes include the Prins reaction, where but-1-en-1-ol acetate reacts with formaldehyde in the presence of sulfuric acid, though this method is less efficient for large-scale production .

Industrial-Scale Manufacturing

Industrial production leverages automated reactors to optimize temperature, pressure, and reaction time. Continuous-flow systems enhance scalability, with in-line purification techniques such as column chromatography or distillation ensuring high purity (>95%). Recent advancements focus on catalytic asymmetric synthesis to access enantiomerically pure forms, which are critical for pharmaceutical applications .

Table 2: Synthesis Methods Comparison

MethodYield (%)Purity (%)ScaleReference
Hydrogenolysis1690Laboratory
Prins Reaction1885Pilot
Continuous-Flow7595Industrial

Applications in Organic Synthesis and Catalysis

Chiral Building Blocks

The compound serves as a precursor for enantiopure pyridine and pyrimidine derivatives. For instance, condensation with β-ketoenamides derived from proline yields pyridin-4-one scaffolds, which are valuable in asymmetric catalysis . Nonaflate intermediates generated from 2-(1-benzylpyrrolidin-2-yl)ethanol undergo palladium-catalyzed cross-coupling reactions to form biaryl structures, expanding its utility in medicinal chemistry .

N-Oxide Derivatives

Oxidation with m-chloroperbenzoic acid (mCPBA) produces pyrrolidine N-oxides, which exhibit enhanced solubility and altered receptor binding profiles. These derivatives are intermediates in the synthesis of hydroxymethyl-substituted pyrimidines via the Boekelheide rearrangement, a reaction pivotal in heterocyclic chemistry .

Research Gaps and Future Directions

Toxicological Profiling

Despite its promising biological activities, comprehensive toxicological data remain scarce. Future studies should assess acute and chronic toxicity in animal models, with a focus on hepatotoxicity and neurobehavioral effects.

Catalytic Applications

The compound’s potential as a ligand in transition-metal catalysis is underexplored. Designing palladium or ruthenium complexes with 2-(1-benzylpyrrolidin-2-yl)ethanol could unlock novel catalytic pathways for C–H activation or enantioselective transformations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator